molecular formula C11H8F3NO B3041927 8-Methoxy-2-(trifluoromethyl)quinoline CAS No. 41958-00-3

8-Methoxy-2-(trifluoromethyl)quinoline

Cat. No. B3041927
CAS RN: 41958-00-3
M. Wt: 227.18 g/mol
InChI Key: VQYHZEVXRSWJGI-UHFFFAOYSA-N
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Description

8-Methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature . The compound is part of the quinoline family, which is widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 resulted in the mixture of 7-, 5-, and 8-dimethylphosphano derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H8F3NO/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3, (H,15,16) .


Chemical Reactions Analysis

Quinoline compounds, including this compound, are known to undergo electrophilic and nucleophilic substitution reactions . The trifluoromethyl group in particular has been shown to be crucial in generating selective and potent novel endochin-like quinolones (ELQs) .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 227.18 .

Scientific Research Applications

Molecular Structure and Protonation

8-Methoxy-2-(trifluoromethyl)quinoline and its derivatives have been studied for their molecular structure and protonation trends. Research involving X-ray measurements, NMR spectra, and theoretical calculations on similar compounds, like 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, revealed significant insights into their molecular behavior. These studies highlight the basicity and stability of different quinoline derivatives, which are crucial for their potential applications in scientific research (Dyablo et al., 2016).

Nucleophilic Substitution and Hydroxy Form Stabilization

8-Methoxy derivatives of quinoline have been explored for their nucleophilic substitution properties. Demethylation of methoxy groups in such compounds leads to the formation of quinolones in the hydroxy form, stabilized by intramolecular hydrogen bonding. These findings suggest potential applications in synthesizing ligands for binding protic and Lewis acids, highlighting the chemical versatility of 8-methoxyquinoline derivatives (Dyablo & Pozharskii, 2019).

Synthesis of Ligands and Fluorophores

The combination of SNH reaction and aza-Diels–Alder reaction has been used to synthesize 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands. These compounds, developed through innovative synthetic routes, demonstrate the potential of 8-methoxyquinoline derivatives in creating novel fluorophores and ligands (Savchuk et al., 2021).

Anticorrosive Properties

Quinoline derivatives, including 8-methoxyquinoline, have been identified as effective anticorrosive materials. The high electron density and presence of polar substituents in these compounds allow them to form stable chelating complexes with metallic surfaces. This property makes them suitable for applications in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Herbicidal Potential

Research on 8-methoxyquinoline derivatives has also delved into their herbicidal properties. For instance, 8-Methoxyquinoline 5-amino acetic acid showed significant efficacy in weed control, indicating the potential of these compounds in agricultural applications (E. et al., 2015).

Antibacterial Activity

Certain 8-methoxyquinoline derivatives have demonstrated potent antibacterial activity. This suggests their potential use in developing new antibacterial agents and contributes to the expanding field of medicinal chemistry focusing on quinoline-based compounds (Singh et al., 2010).

Safety and Hazards

While specific safety and hazard information for 8-Methoxy-2-(trifluoromethyl)quinoline is not available, it’s generally recommended to ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Future Directions

The growing interest in fluorinated derivatives of quinolines, including 8-Methoxy-2-(trifluoromethyl)quinoline, stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Some promising quinoline derivatives are currently under clinical trials, representing an excellent platform for the design of new potent, selective, effective, and safe antimalarial drugs against emergent resistance malarial models .

properties

IUPAC Name

8-methoxy-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-16-8-4-2-3-7-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYHZEVXRSWJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-8-methoxy-2-trifluoromethylquinoline (0.57 g) in 5 mL absolute EtOH is added 10% Pd/C (125 mg) and NEt3 (0.3 mL). The reaction is hydrogenated under atmospheric pressure for 0.75 h. The reaction is then filtered over Celite and the filtrate is evaporated. The residue is taken up in Et2O and the triethylamine hydrochloride salt is filtered. The desired product is obtained as a light yellow solid by evaporation of the Et2O filtrate (0.38 g).
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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